Z-Val-tyr-OH

Übersicht

Beschreibung

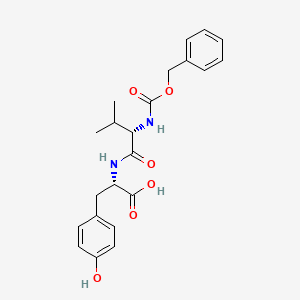

Nα-benzyloxycarbonylvalyltyrosine, commonly referred to as Z-Val-tyr-OH, is a synthetic dipeptide with a molecular weight of 379.44 g/mol and a chemical formula of C21H23NO6 . This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various peptides and proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-tyr-OH involves the reaction of Nα-benzyloxycarbonyl-L-tyrosine with N-tert-butoxycarbonyl-L-valine in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . The reaction forms the this compound dipeptide and dicyclohexylurea (DCU), which is removed by filtration .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through a combination of chemical and enzymatic methods. For instance, the precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin is synthesized by first preparing the Val-Tyr-OH dipeptide through a novel chemical method involving the preparation of NCA-Val . The linkage of the third amino acid Z-Asp-OMe to Val-Tyr-OH is then completed by an enzymatic method under kinetic control using an industrial alkaline protease alcalase in water-organic cosolvent systems .

Analyse Chemischer Reaktionen

Types of Reactions

Z-Val-tyr-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the tyrosine residue, which can be achieved with Dess–Martin periodinane under mild conditions . This reaction generates a C-terminal peptide fragment bearing the hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1H-indole-2-carboxamide .

Common Reagents and Conditions

Substitution: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) are used for the synthesis of the dipeptide.

Major Products

The major products formed from these reactions include the hyperoxidized tyrosine motif and the intact N-terminal peptide fragment .

Wissenschaftliche Forschungsanwendungen

Z-Val-tyr-OH has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Z-Val-tyr-OH involves its role as a building block in peptide synthesis. The tyrosine residue in the compound can undergo oxidation, leading to the formation of various oxidized products that play essential roles in cellular physiology and pathology . The phenol functionality in the side chain of tyrosine allows it to participate in hydrophobic interactions and hydrogen bonding, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nα-benzyloxycarbonyl-L-tyrosine: A precursor used in the synthesis of Z-Val-tyr-OH.

N-tert-butoxycarbonyl-L-valine: Another precursor used in the synthesis of this compound.

Z-Asp-Val-Tyr-OH: A tripeptide precursor of thymopentin.

Uniqueness

This compound is unique due to its specific combination of valine and tyrosine residues, which allows it to participate in selective peptide cleavage and oxidation reactions . Its ability to undergo hyperoxidation at the tyrosine residue makes it a valuable tool in peptide and protein research .

Biologische Aktivität

Z-Val-Tyr-OH is a dipeptide that has garnered attention in the field of pharmacology due to its potential biological activities, particularly in relation to opioid receptor interactions and antimicrobial properties. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing from diverse research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including solid-phase peptide synthesis and chemo-enzymatic techniques. The latter involves the preparation of N-carboxyanhydride (NCA) for Valine followed by coupling with Tyrosine. Characterization typically includes techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

- Mass Spectrometry (MS) : Provides molecular weight and structural information.

In a study focused on synthesizing related peptides, this compound was highlighted for its role as a precursor in developing more complex peptides with enhanced biological activity .

Opioid Receptor Interaction

This compound exhibits significant activity at opioid receptors, which are critical for pain modulation. Research indicates that derivatives of this compound can activate these receptors, leading to potential analgesic effects. For instance, studies on hemorphin analogs, which share structural similarities with this compound, have demonstrated their ability to interact with opioid receptors and influence pain pathways .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. In vitro studies have shown that related peptide derivatives exhibit moderate to good bioactivity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Specifically, compounds containing tyrosine in their structure were found to enhance antibacterial effects .

Case Studies

-

Anticonvulsant Activity :

A derivative of this compound was tested for anticonvulsant properties using animal models. The results indicated a strong ability to inhibit seizure propagation comparable to established anticonvulsants, suggesting potential therapeutic applications in epilepsy management . -

Anthelmintic Activity :

Another study explored the anthelmintic effects of peptide derivatives similar to this compound. The results showed potent activity against earthworm species, indicating potential uses in veterinary medicine or agriculture .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity Type | Tested Compound | Target Organism/Pathway | Outcome |

|---|---|---|---|

| Opioid Receptor Activation | This compound | Opioid receptors | Significant activation observed |

| Antibacterial | Z-Val-Tyr derivatives | Staphylococcus aureus, E. coli | Moderate to good bioactivity |

| Anticonvulsant | Z-Val-Tyr analogs | Mouse model | Strong inhibition of seizures |

| Anthelmintic | Related peptides | Earthworm species | Potent activity observed |

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-14(2)19(24-22(29)30-13-16-6-4-3-5-7-16)20(26)23-18(21(27)28)12-15-8-10-17(25)11-9-15/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLGNDYBRBVBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875383 | |

| Record name | L-TYROSINE, N-(N-CARBOXY-L-VALYL)-, N-BENZYL EST | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862-26-0 | |

| Record name | L-TYROSINE, N-(N-CARBOXY-L-VALYL)-, N-BENZYL EST | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.